molecular formula C48H64N2O2 B14259431 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline CAS No. 318981-53-2

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline

Cat. No.: B14259431
CAS No.: 318981-53-2
M. Wt: 701.0 g/mol
InChI Key: NAWWZNGNIINDMB-UHFFFAOYSA-N
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Description

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 4-(dodecyloxy)benzaldehyde under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phenanthroline derivatives, while substitution reactions can introduce new functional groups to the phenyl rings .

Mechanism of Action

The mechanism by which 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with DNA or proteins, influencing their function and stability. The specific pathways involved depend on the context of its application, such as its role as an antiprotozoal agent targeting specific enzymes or cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

318981-53-2

Molecular Formula

C48H64N2O2

Molecular Weight

701.0 g/mol

IUPAC Name

2,9-bis(4-dodecoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C48H64N2O2/c1-3-5-7-9-11-13-15-17-19-21-37-51-43-31-25-39(26-32-43)45-35-29-41-23-24-42-30-36-46(50-48(42)47(41)49-45)40-27-33-44(34-28-40)52-38-22-20-18-16-14-12-10-8-6-4-2/h23-36H,3-22,37-38H2,1-2H3

InChI Key

NAWWZNGNIINDMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OCCCCCCCCCCCC)C=C2

Origin of Product

United States

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